
N-(2,5-dimethylphenyl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-phenoxybutanamide, also known as DPN, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. DPN is a synthetic compound that has been developed to selectively target the estrogen receptor beta (ERβ) and has been shown to have a range of biological effects.
作用機序
N-(2,5-dimethylphenyl)-4-phenoxybutanamide acts as a selective estrogen receptor modulator by selectively binding to ERβ and inducing conformational changes that affect the recruitment of coactivators and corepressors. This results in the modulation of gene expression and the downstream biological effects of estrogen signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a higher affinity for ERβ than for ERα, which is the predominant estrogen receptor in many tissues.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a range of biochemical and physiological effects, including the regulation of bone metabolism, cardiovascular function, and neuronal function. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to increase bone density and reduce bone loss in animal models of osteoporosis. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system. In the brain, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has several advantages for use in lab experiments. It is a highly selective ERβ agonist, which allows for the investigation of the specific biological effects of ERβ signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in lab experiments. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has a relatively short half-life, which can make it difficult to maintain consistent levels of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in experiments. Additionally, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has low water solubility, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in scientific research. One potential area of investigation is the role of ERβ signaling in the development and progression of cancer. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have anti-proliferative effects in breast cancer cell lines, suggesting that it may have potential as a therapeutic agent for breast cancer. Another area of investigation is the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in the treatment of neurological disorders, such as Alzheimer's disease. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for this condition. Finally, the development of new synthetic methods for N-(2,5-dimethylphenyl)-4-phenoxybutanamide may improve its stability and solubility, making it more useful for a wider range of experimental setups.
合成法
N-(2,5-dimethylphenyl)-4-phenoxybutanamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenyl magnesium bromide with 4-phenoxybutanoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethylphenyl)-4-phenoxybutanamide. The purity of N-(2,5-dimethylphenyl)-4-phenoxybutanamide is critical for its use in scientific research, as impurities can affect its biological activity.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been extensively used in scientific research to investigate the biological effects of selective estrogen receptor modulators. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to selectively target ERβ, which is expressed in a variety of tissues including the brain, bone, and cardiovascular system. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been used to investigate the role of ERβ in a range of biological processes, including bone metabolism, cardiovascular function, and neuronal function.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-10-11-15(2)17(13-14)19-18(20)9-6-12-21-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHWCAUEPYCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
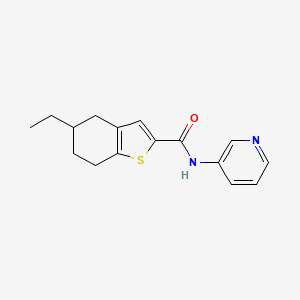
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
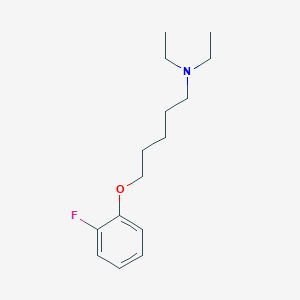
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
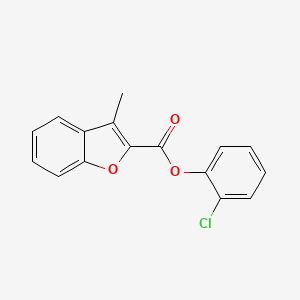
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)
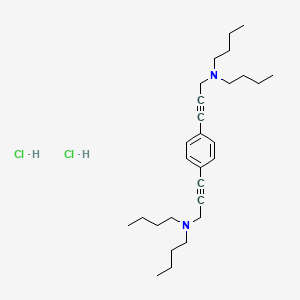
![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)
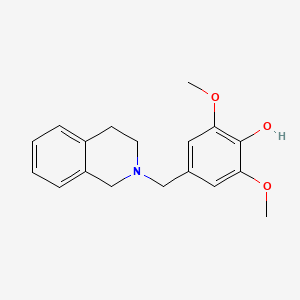
![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)